2-Chloro-N'~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide
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Overview
Description
2-Chloro-N’~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chloro group, a hydroxyl group, and a dibenzofuran moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide typically involves the condensation of 2-chlorobenzohydrazide with 2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid or sodium acetate to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
2-Chloro-N’~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N’~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(hydroxymethyl)acetamide: A related compound with a similar chloro group and hydroxyl functionality.
2-Chloroquinoline-3-carbaldehyde: Another compound with a chloro group and a quinoline moiety.
4-Hydroxy-2-quinolones: Compounds with a hydroxyl group and a quinolone structure.
Uniqueness
2-Chloro-N’~1~-[(2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-YL)methylene]benzohydrazide is unique due to its combination of a dibenzofuran moiety with a chloro and hydroxyl group, providing a distinct set of chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H17ClN2O3 |
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Molecular Weight |
368.8 g/mol |
IUPAC Name |
2-chloro-N-[(E)-(2-hydroxy-6,7,8,9-tetrahydrodibenzofuran-1-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H17ClN2O3/c21-15-7-3-1-5-12(15)20(25)23-22-11-14-16(24)9-10-18-19(14)13-6-2-4-8-17(13)26-18/h1,3,5,7,9-11,24H,2,4,6,8H2,(H,23,25)/b22-11+ |
InChI Key |
PHZUTLWCDVWUOX-SSDVNMTOSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3/C=N/NC(=O)C4=CC=CC=C4Cl)O |
Canonical SMILES |
C1CCC2=C(C1)C3=C(O2)C=CC(=C3C=NNC(=O)C4=CC=CC=C4Cl)O |
Origin of Product |
United States |
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